(+)-Carbovir

Description

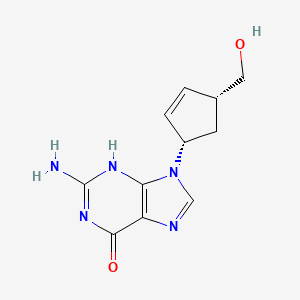

Structure

3D Structure

Properties

CAS No. |

124915-24-8 |

|---|---|

Molecular Formula |

C11H13N5O2 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |

InChI Key |

XSSYCIGJYCVRRK-NKWVEPMBSA-N |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-Carbovir; L-Carbovir; |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Landmark Antiviral: A Technical Guide to the Discovery and Development of (+)-Carbovir

An in-depth exploration of the synthesis, mechanism of action, and developmental history of the potent anti-HIV agent, Carbovir.

This technical guide provides a comprehensive overview of the discovery and history of (+)-Carbovir, a significant carbocyclic nucleoside analogue in the fight against Human Immunodeficiency Virus (HIV). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical synthesis, mechanism of action, metabolism, and antiviral activity.

Discovery and Developmental Timeline

The journey of Carbovir from a racemic mixture to a clinically significant antiviral agent is a testament to the intricate process of drug discovery and development. Initially synthesized as a racemic mixture, subsequent research identified the levorotatory or (-) enantiomer as the biologically active form.[1] This discovery was pivotal, leading to the development of enantioselective synthetic routes to produce the active isomer exclusively. The development of Carbovir also paved the way for its more widely known prodrug, Abacavir (Ziagen®), which is efficiently converted to Carbovir intracellularly.[2][3]

Key Milestones in Carbovir Development:

-

1988: Robert Vince and his team report the synthesis of racemic (±)-Carbovir and its potent activity against HIV.

-

1990: The (-) enantiomer of Carbovir is identified as the sole contributor to the antiviral activity.[1]

-

1997: Abacavir, a prodrug of (-)-Carbovir, is reported, demonstrating improved oral bioavailability.

-

1998: The U.S. Food and Drug Administration (FDA) approves Abacavir for the treatment of HIV infection.

Chemical Synthesis

The synthesis of Carbovir has been a subject of extensive research, with various methodologies developed to achieve both the racemic mixture and the enantiomerically pure forms.

Racemic Synthesis

An early and notable approach to racemic Carbovir utilizes the versatile "Vince lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) as a key starting material.[4][5] This method provides a facile route to a key intermediate, cis-[4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentenyl]carbinol, which can then be converted to Carbovir.[5]

Enantioselective Synthesis

The discovery that only the (-)-enantiomer of Carbovir possesses antiviral activity spurred the development of asymmetric synthetic routes. One such approach involves an enzymatic kinetic resolution.[6] Another strategy employs a π-allylpalladium mediated reaction with an enantiopure β-lactam to afford a key cyclopentenoid intermediate with high regio- and stereoselectivity, which is then elaborated to (-)-Carbovir.[7]

A high-level overview of a typical enantioselective synthesis is presented below:

Caption: Generalized workflow for the enantioselective synthesis of (-)-Carbovir.

Mechanism of Action and Antiviral Activity

Carbovir is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA.[3][8]

Intracellular Activation and Inhibition of HIV Reverse Transcriptase

Upon entering a host cell, Carbovir is phosphorylated by cellular kinases to its active triphosphate form, Carbovir triphosphate (CBV-TP).[8][9] CBV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HIV-1 RT.[3] More importantly, when CBV-TP is incorporated into the growing viral DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA synthesis.[3]

Caption: Intracellular activation of Carbovir and its mechanism of action on HIV reverse transcriptase.

Antiviral Activity and Cytotoxicity

The antiviral efficacy of Carbovir and its prodrug Abacavir has been demonstrated in various in vitro studies. The following table summarizes key quantitative data.

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |

| Abacavir | HIV-1 (Wild-type) | MT-4 | 4.0[10] | - | - |

| Abacavir | HIV-1 (Clinical Isolates) | - | 0.26[10] | - | - |

| Abacavir | - | CEM | - | 160[10] | - |

| Abacavir | - | CD4+ CEM | - | 140[10] | - |

| Abacavir | - | Normal Bone Progenitor Cells (BFU-E) | - | 110[10] | - |

Metabolism and Pharmacokinetics

The metabolic fate and pharmacokinetic profile of Carbovir are crucial for its therapeutic efficacy.

Cellular Metabolism

Inside the cell, Carbovir undergoes sequential phosphorylation to yield the active triphosphate metabolite, CBV-TP.[8][9] The half-life of CBV-TP in CEM cells has been determined to be approximately 2.5 hours.[8] Studies have shown that the initial phosphorylation step is a critical rate-limiting factor in the activation of Carbovir.[9]

Systemic Metabolism and Excretion

In rats, the primary route of metabolism for Carbovir is the oxidation of the hydroxymethyl group on the cyclopentene ring to form a carboxylic acid metabolite.[11] This oxidation is carried out by hepatic alcohol dehydrogenase and aldehyde dehydrogenase and exhibits enantioselectivity, favoring the (+)-enantiomer. The major metabolite found in bile is a glucuronide conjugate of Carbovir.[11]

Pharmacokinetics of Abacavir and Intracellular Carbovir Triphosphate in Humans

Clinical studies on Abacavir, the prodrug of Carbovir, have provided valuable pharmacokinetic data in HIV-infected individuals.

| Parameter | Abacavir (Plasma) | Carbovir Triphosphate (Intracellular) |

| Terminal Elimination Half-life | ~1.5 hours[12] | >20 hours[12] |

| Volume of Distribution | ~0.86 L/kg[12] | - |

| Plasma Protein Binding | ~50%[12] | - |

| Bioavailability (Oral) | ~83%[12] | - |

The long intracellular half-life of the active metabolite, CBV-TP, is a key factor that supports once-daily dosing of Abacavir.[12]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and evaluation of Carbovir.

Synthesis of Carbovir from Vince Lactam (Basic Protocol)

A detailed protocol for the synthesis of Carbovir and its 6-chloropurine precursor from the racemic Vince lactam is outlined in Current Protocols in Nucleic Acid Chemistry.[5] The general workflow is as follows:

Caption: Simplified workflow for the synthesis of Carbovir from the Vince lactam.

Materials and Reagents: Racemic Vince lactam, protecting agents, 2-amino-6-chloropurine, reagents for hydrolysis and deprotection, and appropriate solvents.

Procedure:

-

Protection of the lactam and subsequent ring opening to form a key cyclopentenylamine intermediate.

-

Condensation of the intermediate with 2-amino-6-chloropurine.

-

Hydrolysis of the chloro group to a hydroxyl group and removal of protecting groups to yield Carbovir.

-

Purification of the final product is typically achieved through chromatography.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of Carbovir triphosphate against HIV-1 RT can be determined using various assay formats. A common method is a non-radioactive, colorimetric assay.

Principle: The assay measures the synthesis of a DNA strand complementary to an RNA template by HIV-1 RT. The newly synthesized DNA is quantified, and the reduction in its amount in the presence of the inhibitor is used to determine the inhibitory potency.

Materials and Reagents: Purified recombinant HIV-1 RT, a suitable RNA template and primer (e.g., poly(A) and oligo(dT)), deoxynucleotide triphosphates (dNTPs), a labeled nucleotide (e.g., biotin- or digoxigenin-labeled), a detection system (e.g., streptavidin-HRP and a colorimetric substrate), and the test inhibitor (CBV-TP).

Procedure:

-

The HIV-1 RT enzyme is pre-incubated with varying concentrations of the test inhibitor.

-

The reverse transcription reaction is initiated by the addition of the template/primer and dNTP mixture.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is stopped, and the newly synthesized, labeled DNA is captured on a solid phase (e.g., a streptavidin-coated plate).

-

The amount of captured DNA is quantified using a colorimetric detection system.

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Metabolism and Intracellular Anabolite Analysis

The study of Carbovir's intracellular metabolism involves incubating cells with the drug and then analyzing the cell lysates for the presence of its phosphorylated metabolites.

Materials and Reagents: Cell line of interest (e.g., CEM cells), radiolabeled or non-labeled Carbovir, cell lysis buffer, and an analytical system such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a radioactivity detector.[8][13]

Procedure:

-

Cells are incubated with Carbovir for various time points.

-

The cells are harvested, washed, and then lysed to release the intracellular contents.

-

The cell lysate is then analyzed by HPLC to separate Carbovir and its phosphorylated metabolites (mono-, di-, and triphosphate).

-

The identity and quantity of each metabolite are determined by comparing their retention times and mass spectra to known standards.

Conclusion

The development of this compound represents a significant achievement in antiviral drug discovery. Its unique carbocyclic structure provided enhanced stability, and the identification of the active enantiomer allowed for more targeted and effective therapeutic development. The subsequent creation of the prodrug Abacavir further improved its clinical utility. The story of Carbovir's discovery and development continues to be a valuable case study for medicinal chemists and drug development professionals, highlighting the importance of stereochemistry, metabolism, and pharmacokinetics in the creation of effective therapeutics.

References

- 1. Resolution of racemic carbovir and selective inhibition of human immunodeficiency virus by the (-) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism and excretion of carbovir, a carbocyclic nucleoside, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. img.thebody.com [img.thebody.com]

(+)-Carbovir IUPAC name and chemical properties

An In-Depth Technical Guide to (+)-Carbovir: IUPAC Name and Chemical Properties

Introduction

This compound is the dextrorotatory enantiomer of Carbovir, a carbocyclic nucleoside analog. While the levorotatory enantiomer, (-)-Carbovir, is the biologically active form that serves as a precursor to the potent anti-HIV drug Abacavir, understanding the properties of both enantiomers is crucial for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the IUPAC nomenclature, core chemical properties, relevant experimental protocols, and key metabolic and mechanistic pathways associated with Carbovir.

IUPAC Name and Structure

The formal IUPAC name for this compound, defining its specific stereochemistry, is 2-Amino-1,9-dihydro-9-((1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl)-6H-purin-6-one [1].

-

(+)-enantiomer: (1S,4R) configuration

-

(-)-enantiomer (active): (1R,4S) configuration[2]

-

Racemic mixture: (±)-Carbovir

The structure consists of a guanine base attached to a cyclopentene ring, which serves as a carbocyclic analog of the deoxyribose sugar found in natural nucleosides.

Chemical and Physical Properties

The physicochemical properties of Carbovir are essential for its formulation, delivery, and biological activity. The following table summarizes key quantitative data, primarily reported for the racemic mixture, which is indicative of the properties of the individual enantiomers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₅O₂ | [1][3] |

| Molecular Weight | 247.25 g/mol | [1][3] |

| pKa₁ (Guanine N1) | 3.15 (at 25°C) | [4] |

| pKa₂ (Guanine N7) | 9.68 (at 25°C) | [4] |

| Aqueous Solubility | 1.24 mg/mL (intrinsic) | [4] |

| Octanol-Water Partition Coefficient (logP) | 0.29 (denoting a semipolar compound) | [4] |

Experimental Protocols

Detailed methodologies are critical for the synthesis and analysis of Carbovir in a research setting.

Protocol 1: Synthesis of (±)-Carbovir from Vince Lactam

The synthesis of racemic Carbovir is famously achieved starting from the versatile building block 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. This protocol outlines the key transformations.

-

Protection and Reduction: The starting lactam is first protected, and the amide carbonyl is reduced to an amine.

-

Coupling with Pyrimidine: The resulting carbocyclic amine is coupled with a substituted chloropyrimidine, such as 2-amino-4,6-dichloropyrimidine, to form the basic heterocyclic structure.

-

Ring Closure to Purine: The intermediate is then treated to facilitate the closure of the imidazole ring portion of the purine system, yielding a 6-chloropurine carbocyclic nucleoside analog.

-

Hydrolysis to Guanine: Finally, the 6-chloro group is hydrolyzed under acidic or basic conditions to a hydroxyl group, completing the synthesis of the guanine analog, (±)-Carbovir[5][6]. The enantiomers can then be separated via chiral chromatography if desired.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

The pKa values of Carbovir, which possesses a UV-active chromophore, can be accurately determined by monitoring changes in its UV absorbance as a function of pH[4].

-

Preparation of Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M) are prepared.

-

Sample Preparation: A stock solution of Carbovir (e.g., 10 mM in DMSO) is prepared. A small, fixed aliquot of this stock is added to each buffer solution in a 96-well UV-transparent microplate to achieve a final desired concentration.

-

Spectrophotometric Measurement: The UV-Vis spectrum (e.g., 230–500 nm) of each sample is recorded using a microplate spectrophotometer. A blank reading of each buffer without the compound is also taken for background correction.

-

Data Analysis: The absorbance at a specific wavelength where the change between the ionized and unionized species is maximal is plotted against the pH of the buffer solutions. The pKa is the pH value at the inflection point of the resulting sigmoidal curve[7][8][9].

Protocol 3: Analysis of Intracellular Metabolism by HPLC

To understand its mechanism of action, the intracellular conversion of Carbovir to its active triphosphate form is monitored, typically using High-Performance Liquid Chromatography (HPLC).

-

Cell Culture and Incubation: Human lymphoid cells (e.g., CEM cells) are cultured and incubated with a known concentration of Carbovir (often radiolabeled) for various time points.

-

Metabolite Extraction: After incubation, the cells are harvested and washed. Intracellular metabolites are extracted by adding a cold acid solution (e.g., 60% methanol or perchloric acid) to lyse the cells and precipitate proteins.

-

Sample Preparation: The acid-soluble extract is neutralized and centrifuged to remove cell debris.

-

HPLC Analysis: The supernatant containing the Carbovir metabolites is injected into an anion-exchange HPLC system.

-

Quantification: The different phosphorylated species (mono-, di-, and triphosphate) are separated based on their charge and retention time. They are detected by UV absorbance or by scintillation counting if a radiolabeled compound was used. This allows for the quantification of each metabolite over time.

Signaling Pathways and Logical Workflows

Visual diagrams are provided to illustrate the mechanism of action and a key experimental workflow.

Figure 1: Mechanism of action of Carbovir. The prodrug is taken up by host cells and undergoes sequential phosphorylation to its active triphosphate form (CBV-TP), which inhibits HIV reverse transcriptase and terminates viral DNA synthesis.

Figure 2: Experimental workflow for the determination of pKa using UV-Vis spectrophotometry. The process involves preparing samples at various pH values, measuring UV absorbance, and analyzing the data to find the inflection point, which corresponds to the pKa.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. (-)-Carbovir | C11H13N5O2 | CID 135433604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbovir | C11H13N5O2 | CID 135403630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physicochemical properties of carbovir, a potential anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hi-tec.tripod.com [hi-tec.tripod.com]

- 9. ishigirl.tripod.com [ishigirl.tripod.com]

Stereochemistry and Enantiomers of Carbovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a carbocyclic nucleoside analog that has been a significant compound in the development of antiviral therapies, particularly against the human immunodeficiency virus (HIV). Its structure, which replaces the ribose sugar moiety of natural nucleosides with a cyclopentene ring, confers unique chemical and biological properties. A critical aspect of Carbovir's pharmacology is its stereochemistry, as the spatial arrangement of its atoms dictates its biological activity. This technical guide provides an in-depth exploration of the stereochemistry of Carbovir, focusing on its enantiomers and their differential antiviral effects, metabolic activation, and the experimental methodologies used to study them.

Stereochemistry of Carbovir

Carbovir, chemically known as (±)-9-[cis-4-(hydroxymethyl)cyclopent-2-en-1-yl]guanine, is a chiral molecule and exists as a racemic mixture of two enantiomers: the (-)-enantiomer and the (+)-enantiomer. The stereogenic centers at the 1' and 4' positions of the cyclopentene ring give rise to these non-superimposable mirror images. The absolute configuration of the biologically active enantiomer is (1R, 4S), which corresponds to the (-)-enantiomer.[1]

The antiviral activity of Carbovir is almost exclusively associated with the (-)-enantiomer.[2][3] The (+)-enantiomer is largely inactive against HIV. This stereoselectivity is a crucial factor in the development of Carbovir as a therapeutic agent and has led to the development of methods for the synthesis and resolution of the individual enantiomers to isolate the potent (-)-form.

Mechanism of Action and Stereoselectivity

The antiviral activity of Carbovir is dependent on its intracellular conversion to the active triphosphate metabolite, Carbovir triphosphate (CBV-TP).[4] CBV-TP acts as a competitive inhibitor and a chain terminator of HIV reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA.[5]

The profound difference in the antiviral potency of the Carbovir enantiomers is not due to the differential inhibition of HIV reverse transcriptase by their triphosphate forms. In fact, both (-)-CBV-TP and (+)-CBV-TP are capable of inhibiting the viral enzyme.[6] The stereoselectivity of Carbovir's action lies in the initial steps of its metabolic activation, specifically the phosphorylation cascade.[6]

Cellular enzymes exhibit a strong preference for the (-)-enantiomer. The first phosphorylation step, the conversion of Carbovir to its monophosphate, is a key point of stereochemical discrimination. Studies have shown that (-)-Carbovir is a substrate for cellular kinases, while the (+)-enantiomer is a poor substrate. Furthermore, the subsequent phosphorylation of the monophosphate to the diphosphate is also highly stereoselective. It has been demonstrated that (-)-Carbovir monophosphate is a significantly more efficient substrate for guanylate kinase than (+)-Carbovir monophosphate, with one study reporting a 7,000-fold greater efficiency.[6] This dramatic difference in phosphorylation efficiency leads to the preferential formation of the active (-)-CBV-TP inside the cell, explaining the potent anti-HIV activity of the (-)-enantiomer and the lack of activity of the (+)-enantiomer.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity and metabolism of Carbovir enantiomers.

| Enantiomer | IC50 (µM) vs. HIV-1 in MT-4 Cells | CC50 (µM) in MT-4 Cells | Selectivity Index (CC50/IC50) |

| (-)-Carbovir | Data not available in search results | Data not available in search results | Data not available in search results |

| This compound | Data not available in search results | Data not available in search results | Data not available in search results |

| Enantiomer Monophosphate | Relative Phosphorylation Efficiency by Guanylate Kinase |

| (-)-Carbovir Monophosphate | ~7,000-fold higher than (+)-enantiomer |

| This compound Monophosphate | ~7,000-fold lower than (-)-enantiomer |

| Enantiomer Triphosphate | Inhibition of HIV-1 Reverse Transcriptase (Ki) |

| (-)-Carbovir-TP | Comparable to this compound-TP |

| This compound-TP | Comparable to (-)-Carbovir-TP |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, resolution, and biological evaluation of Carbovir enantiomers. The following sections provide an overview of key methodologies.

Enzymatic Resolution of Racemic Carbovir

The separation of Carbovir enantiomers can be achieved through enzymatic kinetic resolution. This method utilizes the stereoselectivity of an enzyme to preferentially react with one enantiomer, allowing for the separation of the reacted and unreacted forms. A common approach involves the use of a lipase to catalyze the acylation of the hydroxymethyl group of Carbovir.

Protocol Overview:

-

Enzyme Selection: A suitable lipase, such as Candida antarctica lipase B (CAL-B), is chosen for its ability to selectively acylate one of the Carbovir enantiomers.

-

Reaction Setup: Racemic Carbovir is dissolved in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).

-

Acyl Donor: An acyl donor, such as vinyl acetate or isopropenyl acetate, is added to the reaction mixture.

-

Enzymatic Reaction: The lipase is added to the solution, and the reaction is stirred at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

-

Work-up and Separation: Once the desired conversion is reached (typically around 50%), the enzyme is filtered off. The reaction mixture, now containing one enantiomer as the acetate ester and the other as the unreacted alcohol, is then separated by column chromatography.

-

Deprotection: The acylated enantiomer can be deprotected (hydrolyzed) to yield the pure enantiomeric alcohol.

Asymmetric Synthesis of (-)-Carbovir

The enantioselective synthesis of (-)-Carbovir often involves the use of chiral starting materials or chiral catalysts to control the stereochemistry of the key bond-forming reactions.

Illustrative Synthetic Approach Overview:

A common strategy involves the construction of the chiral cyclopentene core followed by the coupling with the guanine base. One approach may start from a chiral building block, such as a derivative of D-ribose, which provides the necessary stereochemical information for the synthesis of the desired (1R, 4S) cyclopentenylamine intermediate. This intermediate is then reacted with a suitable purine derivative to construct the final Carbovir molecule. The specific reagents and reaction conditions will vary depending on the chosen synthetic route.

In Vitro Phosphorylation Assay

To investigate the differential phosphorylation of Carbovir enantiomers, an in vitro assay using cellular extracts or purified kinases can be performed.

Protocol Overview:

-

Preparation of Cellular Extracts: Human T-lymphocyte cells (e.g., MT-4 or CEM cells) are harvested and lysed to prepare a cytosolic extract containing the cellular kinases.

-

Reaction Mixture: A reaction buffer containing the cellular extract, ATP (as the phosphate donor), and the Carbovir enantiomer to be tested is prepared. A radiolabeled ATP (e.g., [γ-³²P]ATP) is often used to facilitate the detection of the phosphorylated products.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Analysis: The reaction is quenched, and the products are analyzed by HPLC to separate the unreacted Carbovir from its monophosphate, diphosphate, and triphosphate metabolites. The amount of each phosphorylated species is quantified by detecting the radioactivity or by mass spectrometry.

-

Kinetic Analysis: By measuring the rate of formation of the phosphorylated products at different substrate concentrations, the kinetic parameters (e.g., Km and Vmax) for the phosphorylation of each enantiomer can be determined.

Visualizations

Metabolic Activation Pathway of Carbovir Enantiomers

References

- 1. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tenofovir Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of (+)-Carbovir in HIV Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Carbovir, the enantiomer of the potent antiretroviral agent Carbovir, serves as a critical tool in the fight against Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-HIV activity of its active form. Through intracellular phosphorylation, Carbovir is converted to its triphosphate metabolite, Carbovir triphosphate (CBV-TP), which acts as a formidable inhibitor of HIV-1 reverse transcriptase (RT). This document delineates the metabolic activation pathway, the precise mechanism of RT inhibition, and the molecular basis of viral resistance. Quantitative data on its efficacy and cytotoxicity are presented in structured tables for comparative analysis. Furthermore, detailed experimental methodologies and visual representations of key pathways are provided to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Carbovir, a carbocyclic nucleoside analog, represents a significant class of antiviral agents. Its structure, which lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, is central to its mechanism of action. The (-)-enantiomer of Carbovir, and its prodrug Abacavir, are clinically approved for the treatment of HIV infection. This guide focuses on the intricate molecular interactions of the active triphosphate form of Carbovir with the HIV replication machinery.

The Intracellular Activation of Carbovir: A Prerequisite for Antiviral Activity

Carbovir is administered as a prodrug that must undergo intracellular phosphorylation to exert its antiviral effect. This multi-step enzymatic conversion culminates in the formation of Carbovir triphosphate (CBV-TP), the pharmacologically active metabolite.

The initial and rate-limiting step in this cascade is the phosphorylation of Carbovir to Carbovir monophosphate. This reaction is catalyzed by cellular enzymes, with studies pointing to the involvement of 5'-nucleotidase.[1][2] Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by guanylate kinase and other cellular kinases, respectively.[1][3] It is crucial to note that the antiviral stereoselectivity is determined at the initial phosphorylation steps, with the (-)-enantiomer of Carbovir being a significantly more efficient substrate for the cellular kinases compared to the (+)-enantiomer.[1][4]

Caption: Intracellular metabolic activation of Carbovir to its active triphosphate form.

Molecular Mechanism of HIV-1 Reverse Transcriptase Inhibition

The primary target of CBV-TP is the HIV-1 reverse transcriptase (RT), a pivotal enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome.[5][6] CBV-TP employs a dual mechanism to halt this process:

-

Competitive Inhibition: CBV-TP is a structural analog of the natural substrate, deoxyguanosine-5'-triphosphate (dGTP).[7] It competitively binds to the active site of HIV-1 RT, thereby reducing the incorporation of the natural nucleotide into the nascent viral DNA strand.[7][8]

-

Chain Termination: Once incorporated into the growing viral DNA chain, CBV-TP acts as a chain terminator.[8][9][10] The absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of a 5' to 3' phosphodiester bond with the subsequent deoxynucleotide.[7] This effectively arrests DNA synthesis and prevents the completion of the reverse transcription process.[9][10]

Caption: Competitive inhibition and chain termination by Carbovir Triphosphate.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The efficacy and selectivity of an antiviral agent are paramount. The following tables summarize the key quantitative data for Carbovir and its active metabolite.

Table 1: In Vitro Anti-HIV Activity of Carbovir and its Metabolite

| Compound | Cell Line | IC50 (µM) | Reference |

| Abacavir (prodrug) | MT-4 | 4.0 | [11] |

| Abacavir (prodrug) | Clinical Isolates | 0.26 | [11] |

| Carbovir Triphosphate (CBV-TP) | - | Ki = 0.021 (with calf thymus DNA template) | [11] |

Table 2: In Vitro Cytotoxicity of Abacavir (Carbovir Prodrug)

| Cell Line | CC50 (µM) | Reference |

| CEM | 160 | [11] |

| CD4+ CEM | 140 | [11] |

| Normal Bone Progenitor Cells (BFU-E) | 110 | [11] |

Table 3: Selectivity of Carbovir Triphosphate

| Enzyme | Inhibition | Reference |

| HIV-1 Reverse Transcriptase | Potent Inhibitor | [8][12] |

| Human DNA Polymerase α | Weak Inhibitor | [7][8] |

| Human DNA Polymerase β | Weak Inhibitor | [7][8][12] |

| Human DNA Polymerase γ | Weak Inhibitor | [7][8][12] |

Molecular Basis of Resistance

The emergence of drug-resistant HIV-1 strains is a significant clinical challenge. Resistance to Carbovir is primarily associated with specific mutations in the viral reverse transcriptase enzyme. The most notable mutation is the substitution of methionine at position 184 with valine (M184V).[9][11] This mutation reduces the efficiency of CBV-TP incorporation by the reverse transcriptase, thereby conferring resistance.[9] Other mutations that have been associated with reduced susceptibility to Carbovir include K65R, L74V, and Y115F.[7]

Experimental Protocols

A thorough understanding of the mechanism of action of Carbovir has been elucidated through a variety of in vitro assays. Below are outlines of the key experimental protocols.

Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity of Carbovir triphosphate against HIV-1 reverse transcriptase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is purified. A template-primer, such as poly(rA)-oligo(dT), is prepared.

-

Reaction Mixture: The assay is conducted in a reaction buffer containing the HIV-1 RT, the template-primer, a mixture of deoxynucleotide triphosphates (dNTPs) including a radiolabeled dNTP (e.g., [³H]dTTP), and varying concentrations of the inhibitor (CBV-TP).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

-

Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The newly synthesized radiolabeled DNA is precipitated onto glass fiber filters.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Cell-Based Antiviral Activity Assay

Objective: To determine the potency of Carbovir in inhibiting HIV-1 replication in cell culture.

Methodology:

-

Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM) is cultured and maintained in appropriate media.

-

Infection: Cells are infected with a known amount of HIV-1.

-

Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of Carbovir.

-

Incubation: The treated and untreated infected cells are incubated for several days to allow for viral replication.

-

Assessment of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an ELISA assay or by measuring reverse transcriptase activity.

-

Data Analysis: The IC50 value (the concentration of the drug that inhibits viral replication by 50%) is calculated from the dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration of Carbovir that is toxic to host cells.

Methodology:

-

Cell Culture: The same cell line used in the antiviral assay is cultured.

-

Drug Treatment: Uninfected cells are treated with the same serial dilutions of Carbovir.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial activity.

-

Data Analysis: The CC50 value (the concentration of the drug that reduces cell viability by 50%) is determined from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.

Conclusion

This compound, through its active metabolite Carbovir triphosphate, remains a cornerstone in our understanding of anti-HIV therapeutics. Its mechanism of action, centered on the competitive inhibition of HIV-1 reverse transcriptase and subsequent chain termination of viral DNA synthesis, provides a clear framework for its potent antiviral activity. The high selectivity for the viral enzyme over host DNA polymerases underscores its therapeutic utility. A comprehensive grasp of its intracellular activation, mechanism of inhibition, and the molecular basis of resistance is indispensable for the rational design of novel antiretroviral agents and the optimization of existing therapeutic regimens. This technical guide provides the foundational knowledge for researchers and drug development professionals to advance the fight against HIV/AIDS.

References

- 1. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. droracle.ai [droracle.ai]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the effect of Carbovir, AZT, and dideoxynucleoside triphosphates on the activity of human immunodeficiency virus reverse transcriptase and selected human polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of (+)-Carbovir Against HIV-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbovir, a carbocyclic nucleoside analog, is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). As a guanosine analogue, its therapeutic action is mediated through the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. The antiviral activity of Carbovir is highly stereospecific, with the (-)-enantiomer demonstrating potent and selective inhibition of HIV-1, while the (+)-enantiomer is largely inactive. This technical guide provides an in-depth overview of the in vitro antiviral activity of Carbovir, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Carbovir is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active. This process is a three-step enzymatic phosphorylation cascade that converts Carbovir into its triphosphate form, Carbovir triphosphate (CBV-TP).

The key steps are as follows:

-

Cellular Uptake: Carbovir enters the host cell.

-

Anabolic Phosphorylation: Host cellular kinases sequentially phosphorylate Carbovir to its monophosphate (CBV-MP), diphosphate (CBV-DP), and finally to the active triphosphate metabolite, CBV-TP.

-

Competitive Inhibition: CBV-TP, structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP), competes for the active site of HIV-1 reverse transcriptase.

-

Chain Termination: HIV-1 RT incorporates CBV-TP into the nascent viral DNA strand. Because Carbovir lacks a 3'-hydroxyl group on its ribose-like ring, the addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation and halting viral replication.[1]

Quantitative Data: Antiviral Activity and Cytotoxicity

The antiviral activity of Carbovir is almost exclusively attributed to its (-)-enantiomer. The (+)-enantiomer shows negligible activity against HIV-1. The racemic mixture, therefore, exhibits approximately half the potency of the pure (-)-enantiomer. The selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of a compound.[2]

| Compound | Cell Line | EC₅₀ (µM)¹ | CC₅₀ (µM)² | Selectivity Index (SI) |

| This compound | CEM | >100 | >100 | - |

| (-)-Carbovir | CEM | 0.25 | 75 | 300 |

| (±)-Carbovir (Racemic) | CEM | 0.50 | 75 | 150 |

¹EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. ²CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in host cell viability.

Note: Data is compiled from representative studies. Exact values may vary depending on the specific HIV-1 strain, cell line, and assay conditions.

Experimental Protocols

The in vitro evaluation of Carbovir involves a series of standardized assays to determine its efficacy and toxicity profile.

Cell-Based Anti-HIV Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible host cell line.

Methodology:

-

Cell Culture: Human T-lymphoblastoid cells (e.g., CEM, MT-4) are cultured in appropriate media (e.g., RPMI 1640 with fetal bovine serum) and maintained at a specific density.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of test concentrations.

-

Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or LAV-1) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the serially diluted compound is added to the cell cultures. Control wells include infected-untreated cells (virus control) and uninfected-untreated cells (cell control).

-

Incubation: The cultures are incubated for a period of 4-7 days to allow for multiple rounds of viral replication.

-

Endpoint Measurement: The extent of viral replication is quantified by measuring a specific viral marker in the culture supernatant. Common methods include:

-

p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24.

-

Reverse Transcriptase (RT) Assay: Measures the activity of the RT enzyme released from progeny virions.

-

-

Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to the virus control. The EC₅₀ value is then determined from the resulting dose-response curve.

References

An In-depth Technical Guide to the Cellular Metabolism and Phosphorylation of (+)-Carbovir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular metabolism and phosphorylation of (+)-Carbovir, the antivirally inactive enantiomer of the potent anti-HIV agent Carbovir. Understanding the metabolic fate of this compound is crucial for elucidating the stereospecificity of its biological activity and for the broader context of nucleoside analog drug development.

Cellular Metabolism and Phosphorylation Pathway of this compound

This compound, a carbocyclic guanosine analog, requires intracellular phosphorylation to its 5'-triphosphate derivative to exert any potential biological activity. This process is a sequential three-step enzymatic cascade. However, the efficiency of this pathway for the (+)-enantiomer is significantly hindered by the stereoselectivity of the involved cellular kinases.

The metabolic activation pathway is as follows:

-

Step 1: Monophosphorylation: this compound is a substrate for cellular nucleotidases, which catalyze the addition of the first phosphate group to form this compound monophosphate (CBV-MP).

-

Step 2: Diphosphorylation: this compound monophosphate is then a substrate for guanylate kinase (GMPK), which converts it to this compound diphosphate (CBV-DP).

-

Step 3: Triphosphorylation: Finally, various cellular kinases, including nucleoside diphosphate kinases (NDPKs), phosphorylate this compound diphosphate to the active triphosphate form, this compound triphosphate (CBV-TP).

While both enantiomers of Carbovir triphosphate can act as substrates and inhibitors of HIV reverse transcriptase, the profound difference in their antiviral activity stems from the differential efficiency of their phosphorylation by cellular enzymes.[1][2]

Quantitative Data on the Phosphorylation of Carbovir Enantiomers

The enzymatic steps in the phosphorylation of Carbovir exhibit a high degree of stereoselectivity, strongly favoring the (-)-enantiomer. This is the primary reason for the lack of significant antiviral activity of this compound.

| Enzyme | Substrate | (+)-Enantiomer Activity/Efficiency | (-)-Enantiomer Activity/Efficiency | Fold Difference (approx.) |

| 5'-Nucleotidase | Carbovir | Not a substrate | Active | - |

| Guanylate Kinase (GMPK) | Carbovir Monophosphate | Substrate | 7,000 times more efficient substrate | 7,000 |

| Various Kinases | Carbovir Diphosphate | Phosphorylated at similar rates | Phosphorylated at similar rates | ~1 |

| Nucleoside-Diphosphate Kinase | Carbovir Diphosphate | Substrate | Preferentially phosphorylated | - |

Data compiled from studies on Carbovir enantiomers.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to study the cellular metabolism and phosphorylation of this compound.

Cell Culture and Drug Incubation for Metabolism Studies

This protocol describes the incubation of a human T-lymphoblastoid cell line with this compound to study its intracellular phosphorylation.

Materials:

-

CCRF-CEM cells (human T-lymphoblastoid cell line)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

60% Methanol in water, ice-cold (for extraction)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO₂)

-

Centrifuge

Procedure:

-

Cell Culture: Maintain CCRF-CEM cells in exponential growth phase in RPMI 1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed CCRF-CEM cells at a density of 5 x 10⁵ cells/mL in cell culture plates.

-

Drug Incubation: Add this compound to the cell culture medium to achieve the desired final concentration (e.g., 1, 10, 100 µM). Include a vehicle control (DMSO) for comparison. Incubate the cells for various time points (e.g., 2, 4, 8, 24 hours).

-

Cell Harvesting: At each time point, harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cell Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular drug.

-

Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold 60% methanol. Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins and extract intracellular metabolites.

-

Sample Preparation for Analysis: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the intracellular metabolites. The supernatant can be stored at -80°C until HPLC analysis.

HPLC Analysis of this compound and its Phosphorylated Metabolites

This protocol outlines a representative high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and its phosphorylated metabolites.

Instrumentation and Materials:

-

HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and specificity).

-

Anion-exchange or reverse-phase C18 column suitable for nucleotide separation.

-

Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0.

-

Mobile Phase B: 100 mM potassium phosphate buffer, pH 6.0, with 20% methanol.

-

Standards for this compound, this compound monophosphate, this compound diphosphate, and this compound triphosphate.

Procedure:

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions.

-

Sample Injection: Inject a known volume of the cell extract supernatant onto the HPLC column.

-

Chromatographic Separation: Elute the metabolites using a gradient program. For example, a linear gradient from 0% to 100% Mobile Phase B over 30 minutes, followed by a wash and re-equilibration step.

-

Detection: Monitor the elution of the compounds using a UV detector at 254 nm or by mass spectrometry.

-

Quantification: Identify and quantify the peaks corresponding to this compound and its phosphorylated metabolites by comparing their retention times and peak areas to those of the known standards.

Enzymatic Assay for 5'-Nucleotidase Activity

This protocol is for determining the ability of 5'-nucleotidase to phosphorylate this compound.

Materials:

-

Purified 5'-nucleotidase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound

-

ATP (as a phosphate donor)

-

Malachite green reagent for phosphate detection (or a coupled enzyme system)

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, ATP, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding a known amount of 5'-nucleotidase to each well. Include a control without the enzyme to measure background ATP hydrolysis.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent or a coupled enzyme assay.

-

Data Analysis: Calculate the rate of phosphate production to determine the enzyme activity. Compare the activity with this compound to that with a known substrate like AMP.

Enzymatic Assay for GMP Kinase Activity

This protocol is for assessing the phosphorylation of this compound monophosphate by GMP kinase.

Materials:

-

Purified GMP kinase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound monophosphate

-

ATP

-

A coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)

-

NADH

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, ATP, the coupled enzyme system components, NADH, and varying concentrations of this compound monophosphate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of GMP kinase.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is proportional to the rate of ADP formation, and thus the rate of this compound diphosphate formation.

-

Data Analysis: Calculate the initial reaction velocities from the rate of absorbance change. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Phosphorylation pathway of this compound.

References

An In-depth Technical Guide to (+)-Carbovir: A Carbocyclic Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carbovir is the dextrorotatory enantiomer of the carbocyclic guanosine analog, Carbovir. While its counterpart, (-)-Carbovir, is the active metabolite of the successful anti-HIV prodrug Abacavir, this compound exhibits a starkly different biological profile. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action (or lack thereof), and the critical role of stereochemistry in its pharmacological activity. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development, offering insights into the structure-activity relationships of carbocyclic nucleoside analogs.

Introduction

Carbocyclic nucleoside analogs are a class of compounds where the furanose oxygen of the ribose sugar is replaced by a methylene group. This modification confers increased stability against enzymatic degradation by nucleoside phosphorylases. Carbovir, a carbocyclic analog of 2',3'-dideoxyguanosine, exists as a racemic mixture of two enantiomers: this compound and (-)-Carbovir. The antiviral activity against Human Immunodeficiency Virus (HIV) is almost exclusively associated with the (-)-enantiomer, which, in its prodrug form Abacavir, is a cornerstone of antiretroviral therapy.[1][2]

This guide focuses specifically on the (+)-enantiomer to elucidate the molecular basis for its lack of significant anti-HIV activity. Understanding the stereochemical determinants of Carbovir's biological action provides crucial insights for the rational design of novel nucleoside analog inhibitors.

Physicochemical Properties

Detailed physicochemical data specifically for this compound is not extensively reported in the literature, likely due to its biological inactivity. However, data for the racemic mixture, (±)-Carbovir, provides a reasonable approximation.

| Property | Value | Reference |

| pKa1 | 3.15 (at 25°C) | [3] |

| pKa2 | 9.68 (at 25°C) | [3] |

| Intrinsic Solubility (aqueous) | 1.24 mg/mL | [3] |

| Octanol-Water Partition Coefficient (log P) | 0.29 | [3] |

| Molecular Formula | C₁₁H₁₃N₅O₂ | [4] |

| Molecular Weight | 247.25 g/mol | [4] |

Synthesis and Chiral Separation

The synthesis of Carbovir typically results in a racemic mixture of the (+) and (-) enantiomers. The separation of these enantiomers is a critical step to isolate the biologically active form. Chemoenzymatic resolution is a highly effective method for this purpose.

General Synthetic Approach

A common strategy for the synthesis of the Carbovir backbone involves the use of a versatile lactam intermediate, 2-azabicyclo[2.2.1]hept-5-en-3-one, which can be derived from the Diels-Alder reaction of cyclopentadiene and a suitable dienophile.[5] Subsequent modifications lead to the carbocyclic core, which is then coupled with a purine base analog.

Experimental Protocol: Chemoenzymatic Resolution

A key method for obtaining enantiomerically pure Carbovir involves the enzymatic kinetic resolution of a racemic intermediate. The following is a representative protocol based on the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.[2]

Objective: To separate the (+) and (-) enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one using a whole-cell biocatalyst.

Materials:

-

(±)-2-azabicyclo[2.2.1]hept-5-en-3-one

-

Whole-cell biocatalyst (e.g., Rhodococcus sp.) expressing a γ-lactamase

-

Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Standard laboratory glassware and equipment

Procedure:

-

Prepare a suspension of the whole-cell biocatalyst in the aqueous buffer.

-

Add the racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one to the cell suspension.

-

Incubate the reaction mixture under controlled temperature and agitation.

-

Monitor the progress of the reaction by a suitable analytical method (e.g., chiral HPLC) to determine the enantiomeric excess of the remaining substrate and the product.

-

The γ-lactamase will selectively hydrolyze one enantiomer (e.g., the (+)-enantiomer) to the corresponding amino acid, leaving the unreacted enantiomer (e.g., the (-)-enantiomer) in high enantiomeric purity.

-

Once the desired conversion is reached, stop the reaction by separating the cells from the aqueous phase (e.g., by centrifugation).

-

Extract the unreacted enantiomer from the aqueous phase using an organic solvent.

-

The hydrolyzed enantiomer can be recovered from the aqueous phase if desired.

-

The separated enantiomers of the intermediate can then be carried forward in the synthesis to produce enantiomerically pure this compound and (-)-Carbovir.

Mechanism of Action: The Basis of Inactivity

The anti-HIV activity of nucleoside reverse transcriptase inhibitors (NRTIs) like Carbovir is dependent on their intracellular conversion to the active triphosphate form. This process is catalyzed by a series of host cell kinases. The stereochemistry of Carbovir plays a pivotal role in this phosphorylation cascade, which is the primary reason for the pharmacological inactivity of the (+)-enantiomer.

The Phosphorylation Pathway

The conversion of Carbovir to Carbovir triphosphate involves three sequential phosphorylation steps.

As depicted in Figure 1, the initial phosphorylation step, catalyzed by 5'-nucleotidase, is highly stereoselective. This enzyme does not significantly phosphorylate this compound, effectively halting its activation pathway. Furthermore, even if trace amounts of this compound monophosphate were formed, the subsequent phosphorylation by GMP kinase is extremely inefficient for the (+)-enantiomer.

Quantitative Comparison of Phosphorylation

The following table summarizes the key differences in the enzymatic phosphorylation of the Carbovir enantiomers.

| Enzyme | Substrate | Relative Efficiency | Reference |

| 5'-Nucleotidase | This compound | No phosphorylation observed | [6] |

| (-)-Carbovir | Phosphorylated | [6] | |

| GMP Kinase | This compound Monophosphate | 1 | [6] |

| (-)-Carbovir Monophosphate | ~7,000 | [6] | |

| Nucleoside-Diphosphate Kinase | This compound Diphosphate | Phosphorylated | [6] |

| (-)-Carbovir Diphosphate | Preferentially phosphorylated | [6] |

Interaction with HIV Reverse Transcriptase

Interestingly, once phosphorylated to the triphosphate form, both enantiomers of Carbovir triphosphate can act as substrates and inhibitors of HIV reverse transcriptase.[6] However, due to the lack of efficient intracellular phosphorylation of this compound, it does not reach concentrations sufficient to inhibit the viral enzyme in a cellular context.

Antiviral Activity and Cytotoxicity

The inefficient phosphorylation of this compound directly translates to a lack of significant antiviral activity.

| Compound | Cell Line | Antiviral Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Reference |

| This compound | H9 | >60 µM | Not reported | [7] |

| (-)-Carbovir | H9 | 0.8 µM | >2 mM | [7] |

| (±)-Carbovir | MT-4 | Not specified, but active | Not specified | [1] |

| (-)-Carbovir | CEM | Not specified, but active | No delayed cytotoxicity up to 50 µM | [8] |

Experimental Protocol: In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)

This protocol outlines a standard method for determining the antiviral activity of a compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Objective: To quantify the in vitro anti-HIV-1 activity of this compound.

Materials:

-

HIV-1 susceptible cell line (e.g., CEM-SS, MT-4)

-

HIV-1 laboratory strain (e.g., NL4-3)

-

This compound stock solution

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Commercial HIV-1 p24 Antigen ELISA kit

-

Standard laboratory equipment (incubator, centrifuge, microplate reader)

Procedure:

-

Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at a predetermined density.

-

Compound Addition: Prepare serial dilutions of this compound and add them to the appropriate wells. Include a no-drug control and a positive control (e.g., (-)-Carbovir or AZT).

-

Virus Infection: Infect the cells with a pre-titered amount of HIV-1.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days) at 37°C in a humidified CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

-

Data Analysis: Read the absorbance on a microplate reader. Calculate the concentration of p24 antigen in each well based on a standard curve. Determine the 50% inhibitory concentration (IC₅₀) of this compound by plotting the percentage of p24 inhibition against the drug concentration.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of a compound.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

-

Cell line used for antiviral assay (e.g., CEM-SS, MT-4) or a standard cell line for cytotoxicity testing (e.g., Vero).

-

This compound stock solution

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Standard laboratory equipment

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Analysis: Read the absorbance at the appropriate wavelength (typically 570 nm). Calculate the percentage of cell viability relative to the no-drug control. Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration.

Conclusion

The case of this compound serves as a compelling illustration of the profound impact of stereochemistry on the pharmacological activity of nucleoside analogs. Its lack of anti-HIV activity is not due to an inability of its triphosphate form to inhibit the viral reverse transcriptase, but rather a consequence of the highly stereoselective nature of the initial steps of intracellular phosphorylation. Cellular kinases, particularly 5'-nucleotidase and GMP kinase, effectively discriminate between the two enantiomers, preventing the conversion of this compound into its active triphosphate metabolite. This technical guide has provided a detailed examination of the available data on this compound, offering valuable insights for researchers engaged in the design and development of new antiviral agents. A thorough understanding of such structure-activity relationships is paramount for the successful discovery of potent and selective therapeutics.

References

- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Physicochemical properties of carbovir, a potential anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Carbovir CAS#: 120443-30-3 [m.chemicalbook.com]

- 5. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2.4. HIV-1 p24 antigen assay and cell viability test [bio-protocol.org]

- 8. experts.umn.edu [experts.umn.edu]

An In-depth Technical Guide to the Biological Targets of (+)-Carbovir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbovir triphosphate (CBV-TP) is the pharmacologically active metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) Abacavir. Abacavir is a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the biological targets of this compound triphosphate, focusing on its mechanism of action, quantitative interaction data, and the experimental protocols used to elucidate these interactions.

Primary Biological Target: HIV-1 Reverse Transcriptase

The principal biological target of this compound triphosphate is the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.

Mechanism of Action

This compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV-1 RT.[1][2][3] Structurally, CBV-TP mimics dGTP, allowing it to be incorporated into the nascent viral DNA chain. However, once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP prevents the formation of the next 5'-3' phosphodiester bond, leading to premature chain termination of DNA synthesis.[1][2] This halting of viral DNA elongation effectively inhibits HIV-1 replication.[1][2]

Data Presentation: Quantitative Analysis of this compound Triphosphate Interaction with HIV-1 Reverse Transcriptase

The efficiency of incorporation and the inhibitory potential of this compound triphosphate against HIV-1 RT have been quantified using pre-steady-state kinetic analysis. These studies provide crucial data on the dissociation constant (Kd) and the rate of incorporation (kpol).

| Target Enzyme | Substrate/Inhibitor | Kd (µM) | kpol (s⁻¹) | Incorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹) |

| Wild-Type HIV-1 RT | dGTP | 1.8 ± 0.4 | 33 ± 2 | 18 |

| This compound triphosphate | 12 ± 2 | 0.033 ± 0.002 | 0.0028 | |

| M184V Mutant HIV-1 RT | dGTP | 1.5 ± 0.3 | 0.11 ± 0.01 | 0.073 |

| This compound triphosphate | 25 ± 5 | 0.0011 ± 0.0001 | 0.000044 |

Data sourced from Ray et al., Biochemistry 2002, 41 (16), 5150-62.[4]

Secondary Biological Targets: Human DNA Polymerases

An essential aspect of any antiviral drug is its selectivity for the viral target over host cellular enzymes. This compound triphosphate has been shown to be a highly selective inhibitor of HIV-1 reverse transcriptase with significantly less activity against human DNA polymerases.[5]

| Target Enzyme | Inhibition (IC50 µM) |

| Human DNA Polymerase α | > 100 |

| Human DNA Polymerase β | > 100 |

| Human DNA Polymerase γ | > 100 |

Experimental Protocols

Pre-Steady-State Kinetic Analysis of this compound Triphosphate Incorporation by HIV-1 RT

This protocol is based on the methodology described by Ray et al. (2002).[4]

Objective: To determine the kinetic parameters (Kd and kpol) of this compound triphosphate incorporation by wild-type and mutant HIV-1 RT.

Materials:

-

Purified wild-type and/or mutant HIV-1 RT

-

A 5'-32P-radiolabeled DNA primer-template duplex

-

This compound triphosphate (CBV-TP) and dGTP solutions of varying concentrations

-

Quench solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager for data acquisition

Methodology:

-

Enzyme-DNA Complex Formation: Pre-incubate a solution of HIV-1 RT with the 5'-32P-labeled primer-template DNA to form the enzyme-DNA complex.

-

Initiation of Reaction: Rapidly mix the enzyme-DNA complex with a solution containing varying concentrations of either dGTP or this compound triphosphate in a rapid quench-flow apparatus.

-

Quenching: After a series of short time intervals (milliseconds to seconds), the reaction is stopped by the addition of a quench solution (e.g., EDTA).

-

Product Analysis: The reaction products are resolved by denaturing PAGE. The gel separates the unextended primer from the primer extended by one nucleotide.

-

Data Acquisition and Analysis: The amount of extended primer at each time point is quantified using a phosphorimager. The data are then fit to the appropriate kinetic equations to determine the burst amplitude (concentration of active enzyme), the observed rate of incorporation (kobs), and subsequently the dissociation constant (Kd) and the maximum rate of incorporation (kpol).

Human DNA Polymerase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound triphosphate on human DNA polymerases.

Objective: To determine the IC50 value of this compound triphosphate for human DNA polymerases α, β, and γ.

Materials:

-

Purified human DNA polymerase α, β, or γ

-

Activated calf thymus DNA (as a primer-template)

-

A mixture of dATP, dCTP, dTTP, and [α-32P]dGTP

-

This compound triphosphate solutions of varying concentrations

-

Reaction buffer appropriate for the specific DNA polymerase

-

Trichloroacetic acid (TCA) for precipitation

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated calf thymus DNA, dATP, dCTP, dTTP, and [α-32P]dGTP.

-

Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures. A control reaction with no inhibitor should also be prepared.

-

Enzyme Addition: Initiate the reaction by adding the specific human DNA polymerase to each reaction mixture.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

-

Reaction Termination and Precipitation: Stop the reactions by adding cold TCA. This will precipitate the newly synthesized DNA.

-

Filtration: Collect the precipitated DNA on glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled nucleotides.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound triphosphate relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Caption: Intracellular metabolic activation of Abacavir.

Caption: Pre-steady-state kinetic analysis workflow.

References

An In-depth Technical Guide to the Physical and Chemical Stability of (+)-Carbovir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of (+)-Carbovir, a carbocyclic nucleoside analog with potent anti-HIV activity. Understanding the stability profile of a drug candidate is critical for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key physicochemical properties, behavior in solution and the solid state, and response to forced degradation conditions, in addition to providing detailed experimental protocols for stability assessment.

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for predicting its behavior in various formulation and physiological environments.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₅O₂ | --INVALID-LINK-- |

| Molecular Weight | 247.25 g/mol | --INVALID-LINK-- |

| pKa₁ (protonated purine) | 3.15 (at 25°C) | [1] |

| pKa₂ (deprotonation of purine) | 9.68 (at 25°C) | [1] |

| Intrinsic Aqueous Solubility | 1.24 mg/mL | [1] |

| Octanol-Water Partition Coefficient (log P) | 0.29 | [1] |

Solution Stability

The stability of this compound in aqueous solutions is significantly influenced by pH and temperature.

pH-Dependent Degradation

Kinetic studies have shown that this compound undergoes degradation in both acidic and neutral to alkaline conditions, albeit through different mechanisms. The primary degradation pathway in acidic solution is the cleavage of the N-glycosidic bond, leading to the formation of guanine.[1] Above pH 4, a neutral degradation pathway becomes more dominant.[1] The rate of degradation is accelerated at elevated temperatures.[1]

| pH Condition | Degradation Pathway | Primary Degradation Product |

| Low pH (Acidic) | Acid-catalyzed hydrolysis of the N-glycosidic bond | Guanine |

| Neutral to Alkaline (pH > 4) | Neutral degradation pathway | Not explicitly identified in the provided search results |

Temperature-Dependent Degradation

The degradation of this compound is also temperature-dependent, with increased degradation rates observed at higher temperatures. Studies have been conducted at 50, 70, and 90°C to characterize the temperature's effect on the degradation kinetics.[1]

Degradation Pathway in Acidic Solution

Caption: Acid-catalyzed degradation pathway of this compound.

Solid-State Stability

The solid-state properties of an active pharmaceutical ingredient are crucial for its stability, manufacturability, and bioavailability. This compound is known to exist in multiple solid forms.

Polymorphism and Hydration

This compound can exist in at least five different solid forms, designated as Forms I, II, III, IV, and V.[2] These forms include polymorphs and hydrates, which exhibit different physicochemical properties and can interconvert under specific temperature and humidity conditions.[2]

| Solid Form | Description | Interconversion Behavior |

| Form I | Anhydrous polymorph | Transforms to Form III at 195°C.[2] Above a critical relative humidity, it absorbs water to form Form V.[2] |

| Form II | Anhydrous polymorph | Transforms to Form IV at 275°C.[2] Above a critical relative humidity, it absorbs water to form Form V.[2] |

| Form III | Anhydrous polymorph | Transforms to Form II at 220°C.[2] Above a critical relative humidity, it absorbs water to form Form V.[2] |

| Form IV | High-temperature polymorph | Stable only in a narrow temperature range (267-275°C) before melting and decomposition.[2] |

| Form V | Hydrated form | Formed from Forms I, II, and III upon exposure to high relative humidity.[2] Shows a two-step weight loss in TGA, suggesting water molecules with different binding energies.[2] Transforms to Form III at 195°C.[2] |

Solid-State Transformation Pathway

Caption: Temperature and humidity-induced solid-state transformations.

Forced Degradation Studies

| Stress Condition | Typical Protocol | Expected Degradation of this compound |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Significant degradation expected. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Expected to be relatively stable. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Significant degradation expected. |

| Thermal Degradation | Solid drug at 105°C for 10 days | Expected to be stable. |

| Photodegradation | Solid drug exposed to 1.2 million lux hours and 200 W h/m² UV light | Expected to be stable. |

Experimental Protocols

Protocol for Forced Degradation Studies